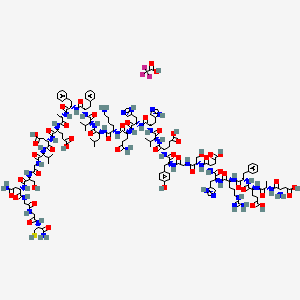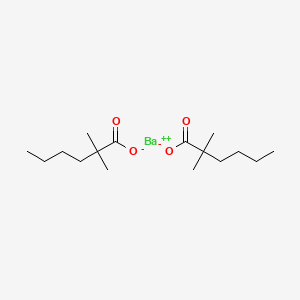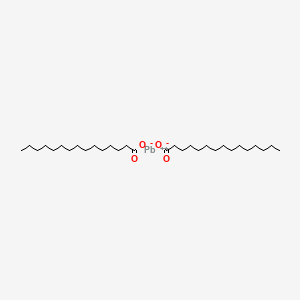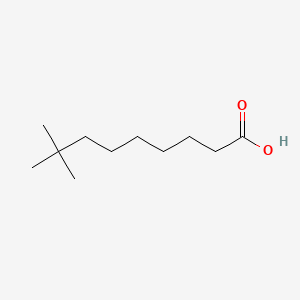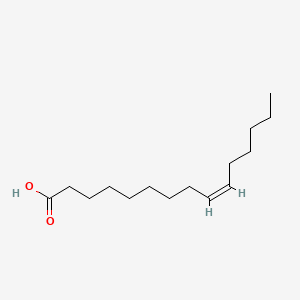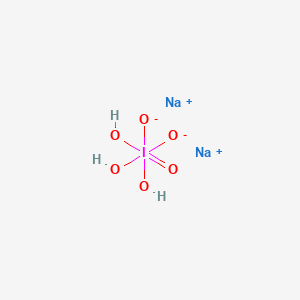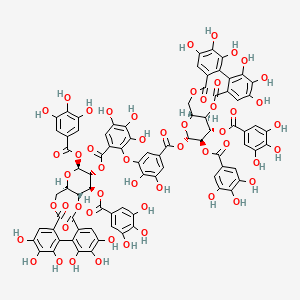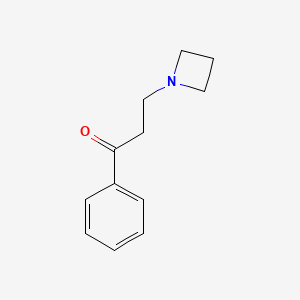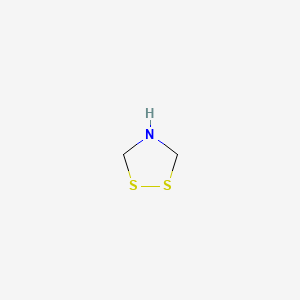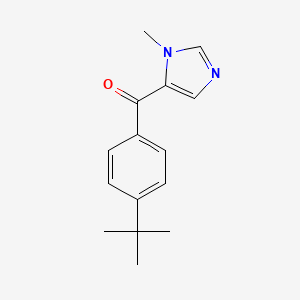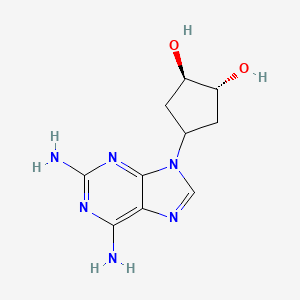
2-Hexadecylicosyl palmitate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hexadecylicosyl palmitate is a chemical compound with the molecular formula C52H104O2 . It is an ester formed from the reaction between hexadecylicosyl alcohol and palmitic acid. This compound is known for its applications in various industries, including cosmetics, pharmaceuticals, and lubricants.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Hexadecylicosyl palmitate can be synthesized through the esterification reaction between hexadecylicosyl alcohol and palmitic acid. The reaction typically requires a catalyst, such as an acid catalyst, and is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous stirred-tank reactors (CSTR) or rotating packed bed reactors (RPB). These reactors enhance the mass transfer and mixing efficiency, leading to higher yields and shorter reaction times .
Chemical Reactions Analysis
Types of Reactions
2-Hexadecylicosyl palmitate primarily undergoes esterification reactions. It can also participate in hydrolysis reactions, where the ester bond is broken down into the corresponding alcohol and acid under acidic or basic conditions .
Common Reagents and Conditions
Esterification: Requires an acid catalyst (e.g., sulfuric acid) and heat.
Major Products Formed
Esterification: Produces this compound.
Hydrolysis: Yields hexadecylicosyl alcohol and palmitic acid.
Scientific Research Applications
2-Hexadecylicosyl palmitate has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its role in lipid metabolism and its effects on cell membranes.
Medicine: Explored for its potential use in drug delivery systems due to its biocompatibility and ability to form stable emulsions.
Industry: Utilized in the formulation of cosmetics, lubricants, and plasticizers.
Mechanism of Action
The mechanism of action of 2-hexadecylicosyl palmitate involves its interaction with lipid membranes. It can integrate into the lipid bilayer, affecting membrane fluidity and stability. This compound may also undergo enzymatic hydrolysis, releasing hexadecylicosyl alcohol and palmitic acid, which can participate in various metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Cetyl palmitate: Another ester formed from cetyl alcohol and palmitic acid.
Stearyl palmitate: Formed from stearyl alcohol and palmitic acid.
2-Ethylhexyl palmitate: An ester of 2-ethylhexanol and palmitic acid.
Uniqueness
2-Hexadecylicosyl palmitate is unique due to its long-chain alcohol component, which imparts distinct physical and chemical properties. This makes it particularly suitable for applications requiring high stability and low volatility .
Properties
CAS No. |
94277-34-6 |
|---|---|
Molecular Formula |
C52H104O2 |
Molecular Weight |
761.4 g/mol |
IUPAC Name |
2-hexadecylicosyl hexadecanoate |
InChI |
InChI=1S/C52H104O2/c1-4-7-10-13-16-19-22-25-27-28-31-33-36-39-42-45-48-51(47-44-41-38-35-32-30-26-23-20-17-14-11-8-5-2)50-54-52(53)49-46-43-40-37-34-29-24-21-18-15-12-9-6-3/h51H,4-50H2,1-3H3 |
InChI Key |
JXMSNIOBGKWYQZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCC(CCCCCCCCCCCCCCCC)COC(=O)CCCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


